6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
UCCF-339 is a synthetic organic compound known for its role as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . It is a benzoflavone derivative with the chemical formula C22H13NO3 and a molecular weight of 339.34 g/mol . This compound has shown significant potential in scientific research, particularly in the study of cystic fibrosis.
Preparation Methods
Chemical Reactions Analysis
UCCF-339 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UCCF-339 has a wide range of scientific research applications, including:
Mechanism of Action
UCCF-339 exerts its effects by activating the CFTR chloride channel. This activation occurs through the binding of UCCF-339 to one of the nucleotide-binding sites on the CFTR protein . The binding of UCCF-339 enhances the channel’s ability to transport chloride ions across cell membranes, which is essential for maintaining proper fluid balance in tissues .
Comparison with Similar Compounds
UCCF-339 is compared with other benzoflavone derivatives such as UCCF-029 and apigenin . While UCCF-029 is also a potent activator of the CFTR chloride channel, UCCF-339 has shown greater potency with a dissociation constant (Kd) of 1.7 μM . Apigenin, another flavonoid, is less potent than UCCF-339 in activating the CFTR chloride channel . Other similar compounds include genistein and NS004, which also activate the CFTR chloride channel but with varying degrees of potency .
Properties
CAS No. |
652138-15-3 |
---|---|
Molecular Formula |
C22H13NO3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO3/c24-19-13-21(14-7-9-23-10-8-14)26-22-16-5-2-1-4-15(16)17(12-18(19)22)20-6-3-11-25-20/h1-13H |
InChI Key |
YYRINQRAIIGEQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCCF-339, UCCF 339, UCCF339 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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